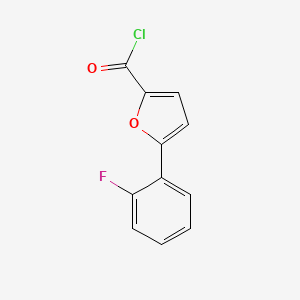

5-(2-fluorophenyl)furan-2-carbonyl Chloride

Description

BenchChem offers high-quality 5-(2-fluorophenyl)furan-2-carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)furan-2-carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIMJQXHHBMFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393371 | |

| Record name | 5-(2-fluorophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585566-00-3 | |

| Record name | 5-(2-fluorophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(2-fluorophenyl)furan-2-carbonyl chloride

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-fluorophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(2-fluorophenyl)furan-2-carbonyl chloride, a key reactive intermediate in medicinal chemistry and materials science. The document outlines a robust, two-step synthetic pathway commencing with the synthesis of the precursor, 5-(2-fluorophenyl)furan-2-carboxylic acid, followed by its conversion to the target acyl chloride. Emphasis is placed on the rationale behind procedural choices, reaction mechanisms, and rigorous safety protocols. The characterization section details the expected spectroscopic signatures from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a complete analytical framework for structural verification and purity assessment.

Introduction and Strategic Overview

5-(2-fluorophenyl)furan-2-carbonyl chloride is a bifunctional organic molecule featuring a furan core, a fluorinated phenyl ring, and a highly reactive acyl chloride group. This combination of structural motifs makes it a valuable building block for the synthesis of complex pharmaceutical agents and novel organic materials. The acyl chloride functional group serves as a potent electrophile for introducing the 5-(2-fluorophenyl)furan-2-carbonyl moiety into various molecular scaffolds via nucleophilic acyl substitution.[1][2]

The synthetic strategy detailed herein is a logical and efficient two-step process. It begins with the formation of the stable precursor, 5-(2-fluorophenyl)furan-2-carboxylic acid[3], which is then converted to the target acyl chloride. This approach ensures high yields and facilitates purification of the intermediate before proceeding to the more reactive final product.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(2-fluorophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-(2-fluorophenyl)furan-2-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a comprehensive resource for the identification and characterization of this compound. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the synthesis and structural features of the molecule. This guide is intended to support researchers in their efforts to synthesize and utilize this and related compounds.

Introduction

5-(2-fluorophenyl)furan-2-carbonyl chloride is a bifunctional molecule that combines the structural features of a 2-substituted furan and a fluorinated phenyl ring, terminating in a reactive acyl chloride group. The presence of the fluorine atom can significantly influence the molecule's electronic properties and biological activity, making it an attractive building block in drug discovery. The acyl chloride functionality provides a versatile handle for the synthesis of a wide range of derivatives, such as amides and esters.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized compounds. This guide will provide a detailed, predicted spectroscopic profile of 5-(2-fluorophenyl)furan-2-carbonyl chloride to aid in its unambiguous identification.

Synthesis Pathway

The synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride would typically start from the corresponding carboxylic acid, 5-(2-fluorophenyl)furan-2-carboxylic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

A plausible synthetic route is outlined below:

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride

-

To a solution of 5-(2-fluorophenyl)furan-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-3 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-(2-fluorophenyl)furan-2-carbonyl chloride, which can be purified by distillation or used directly in subsequent reactions.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-(2-fluorophenyl)furan-2-carbonyl chloride are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the furan and phenyl rings.

-

Furan Protons: The furan ring has two protons, which will appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride and the electronic effects of the fluorophenyl group.

-

Phenyl Protons: The 2-fluorophenyl group will exhibit a more complex multiplet pattern for its four protons due to proton-proton and proton-fluorine couplings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Furan H-3 | 7.2 - 7.4 | Doublet | J = 3.5 - 4.0 |

| Furan H-4 | 6.8 - 7.0 | Doublet | J = 3.5 - 4.0 |

| Phenyl H | 7.1 - 7.8 | Multiplet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to appear significantly downfield.

-

Furan Carbons: The furan carbons will have distinct chemical shifts, with the carbon attached to the carbonyl chloride being the most deshielded.

-

Phenyl Carbons: The phenyl carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 158 - 162 |

| Furan C-2 | 145 - 150 |

| Furan C-5 | 155 - 160 |

| Furan C-3 | 115 - 120 |

| Furan C-4 | 110 - 115 |

| Phenyl C | 115 - 165 (with C-F coupling) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of 5-(2-fluorophenyl)furan-2-carbonyl chloride is the strong absorption band of the carbonyl group.

-

C=O Stretch: Acyl chlorides are known to have a carbonyl stretching frequency at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the chlorine atom.[1][3][4] A strong absorption band is predicted in the range of 1770-1810 cm⁻¹ .

-

C-Cl Stretch: The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic and Furan C=C and C-H Stretches: These will be observed in their characteristic regions of the spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1810 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Furan Ring | ~1500, ~1400 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| C-O (Furan) | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₆ClFO₂), which is approximately 224.00 g/mol .[5] The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation: The most prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a highly stable acylium ion.[6][7]

Predicted Fragmentation Pathway:

Caption: Key fragmentation of the parent molecule.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 224/226 | Moderate | [M]⁺ |

| 189 | High | [M-Cl]⁺ (Acylium ion) |

| 161 | Moderate | [M-Cl-CO]⁺ |

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 5-(2-fluorophenyl)furan-2-carbonyl chloride. By detailing the expected NMR, IR, and MS data, we offer a valuable resource for researchers working with this compound. The provided synthesis protocol and data analysis will facilitate the unambiguous identification and characterization of this important chemical intermediate, thereby supporting its application in the development of new pharmaceuticals and materials.

References

-

Acyl chloride. In: Wikipedia. ; 2023. [Link]

-

Spectroscopic Analysis of Acyl Chlorides. University of Calgary. [Link]

-

How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Reddit. [Link]

-

Infrared Spectroscopy. LibreTexts Chemistry. [Link]

- Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliph

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaysian Journal of Microscopy. 2020.

- 2-(4-Fluorophenyl)

-

Fluorine NMR. University of Arizona. [Link]

-

Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? FAQ. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

2-Furoyl chloride. In: Wikipedia. ; 2023. [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

-

Fragmentation Patterns in Mass Spectrometry. LibreTexts Chemistry. [Link]

-

5-(2-fluorophenyl)furan-2-carbonyl chloride. PubChem. [Link]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. PubChemLite - 5-(2-fluorophenyl)furan-2-carbonyl chloride (C11H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-(2-Fluorophenyl)furan-2-carbonyl chloride for Advanced Research

Introduction

5-(2-Fluorophenyl)furan-2-carbonyl chloride is a highly reactive acyl chloride derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its unique structure, featuring a fluorinated phenyl ring attached to a furan scaffold, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The furan ring, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl groups to enhance metabolic stability or modify drug-receptor interactions.[1] The strategic placement of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic fate, making this reagent a key intermediate in the discovery of novel therapeutic agents and other bioactive molecules.

This guide provides an in-depth technical overview of 5-(2-fluorophenyl)furan-2-carbonyl chloride, covering its core identifiers, physicochemical properties, synthesis, handling, and applications, tailored for researchers, chemists, and drug development professionals.

Compound Identification and Core Data

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The following table summarizes the key identifiers for 5-(2-fluorophenyl)furan-2-carbonyl chloride.

| Identifier | Value | Source(s) |

| CAS Number | 585566-00-3 | [2][3][4][5] |

| IUPAC Name | 5-(2-fluorophenyl)furan-2-carbonyl chloride | [4] |

| Synonyms | 5-(2-fluorophenyl)-2-furoyl chloride | [2][3][4] |

| Molecular Formula | C₁₁H₆ClFO₂ | [2][3][4][5] |

| Molecular Weight | 224.62 g/mol | [3][4][5] |

| PubChem CID | 3530559 | [3][4] |

| MDL Number | MFCD02258009 | [2][3] |

| InChI Key | VKIMJQXHHBMFER-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)F | [4] |

Physicochemical and Safety Properties

Understanding the properties of a reagent is critical for designing experiments and ensuring laboratory safety. As an acyl chloride, this compound is moisture-sensitive and requires careful handling.

| Property | Value / Information | Source(s) |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Dioxane). | [6][7] |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a cool, dry, well-ventilated place. Keep refrigerated or at room temperature as specified by the supplier. | [2][7] |

| Moisture Sensitivity | Highly sensitive to moisture; reacts with water to form the corresponding carboxylic acid and hydrochloric acid. | [6][7] |

| GHS Signal Word | Danger | [2] |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). | [2] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 (Avoid breathing dust, wear protective gear, specific first aid measures). | [2] |

Synthesis and Reaction Chemistry

5-(2-Fluorophenyl)furan-2-carbonyl chloride is typically not synthesized in a standard research lab but is procured from specialized chemical vendors. However, understanding its synthesis from the corresponding carboxylic acid is fundamental. The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis.

General Synthetic Route

The most common and efficient method involves the treatment of the precursor, 5-(2-fluorophenyl)furan-2-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality Behind Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Oxalyl Chloride ((COCl)₂): Used with a catalytic amount of N,N-dimethylformamide (DMF), this method is known for being very mild and efficient, proceeding at lower temperatures. The byproducts are also gaseous (CO, CO₂, HCl).

Illustrative Synthesis Workflow

The following diagram illustrates the logical flow from starting material to the final, purified product.

Caption: General workflow for synthesizing the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and must be adapted and performed with strict adherence to all institutional safety guidelines.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-(2-fluorophenyl)furan-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or another suitable high-boiling aprotic solvent) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the suspension at room temperature. Causality: An excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture should become a clear solution.

-

Purification:

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).

-

The crude acyl chloride can then be purified by vacuum distillation or recrystallization to yield the final product.

-

-

Storage: The purified product must be stored immediately in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Applications in Research and Drug Development

The primary utility of 5-(2-fluorophenyl)furan-2-carbonyl chloride lies in its function as a reactive intermediate for creating amide and ester bonds. Its high reactivity makes it an ideal synthon for introducing the 5-(2-fluorophenyl)furoyl moiety into target molecules.

Key Application Areas:

-

Scaffold for Medicinal Chemistry: This compound serves as a crucial starting material for synthesizing libraries of novel compounds for high-throughput screening. The furan core is a privileged structure in many bioactive molecules.[1]

-

Synthesis of Amide Derivatives: It reacts readily with primary and secondary amines to form amides. This is one of the most common bond-forming reactions in drug discovery, used to link different molecular fragments. For example, derivatives of furan amides have been investigated for their anti-tumor and anti-fungal activities.[8]

-

Synthesis of Ester Derivatives: The acyl chloride reacts with alcohols to form esters. Furoate esters, for instance, have been explored as potential biofuels and polymer precursors.[9]

-

Intermediate for Complex Heterocycles: It can be used in the synthesis of more complex heterocyclic systems, such as pyrroles, which are themselves important in pharmaceuticals like Vonoprazan.[10]

The 2-fluorophenyl substitution is particularly relevant in the design of inhibitors for protein-protein interactions, such as the MDM2-p53 interaction, where halogenated phenyl groups often occupy critical hydrophobic pockets.[11]

Reaction Workflow: Amide Bond Formation

The following diagram illustrates the straightforward yet powerful application of this reagent in forming a new amide bond, a fundamental step in drug synthesis.

Caption: Acylation reaction to form a target amide.

Safety, Handling, and Storage

Working with acyl chlorides demands stringent safety protocols due to their reactivity and corrosive byproducts.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Work should be exclusively conducted inside a certified chemical fume hood.[6][12]

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.[7] Use non-sparking tools and ground equipment to prevent static discharge.[12][13]

-

Reactivity Hazards:

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or diatomaceous earth. Do not use combustible materials.[14] Collect in a sealable container for hazardous waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[6][13] Ensure the storage area has no access to drains or sewers.[12]

Conclusion

5-(2-Fluorophenyl)furan-2-carbonyl chloride is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive acyl chloride, a biologically relevant furan scaffold, and a modulating fluorophenyl group. Its application in forming stable amide and ester linkages makes it indispensable for constructing novel molecular entities in medicinal and materials chemistry. A comprehensive understanding of its properties, synthesis, and stringent handling requirements is essential for its safe and effective use in advancing scientific research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3530559, 5-(2-fluorophenyl)furan-2-carbonyl Chloride. Available from: [Link]

-

PubChemLite. 5-(2-fluorophenyl)furan-2-carbonyl chloride (C11H6ClFO2). Available from: [Link]

-

International Programme on Chemical Safety. ICSC 0210 - ACETYL CHLORIDE. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetyl chloride D3. Available from: [Link]

- Google Patents. CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

Royal Society of Chemistry. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available from: [Link]

-

American Chemical Society Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available from: [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

Loba Chemie. 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) | 527-69-5. Available from: [Link]

-

ResearchGate. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 5-(2-Fluorophenyl)furan-2-carbonyl chloride [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-(2-fluorophenyl)furan-2-carbonyl Chloride | C11H6ClFO2 | CID 3530559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(2-Fluorophenyl)furan-2-carbonyl chloride - CAS:585566-00-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Structural Analysis of 5-(2-fluorophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-fluorophenyl)furan-2-carbonyl chloride is a pivotal intermediate in the synthesis of novel therapeutics and advanced materials. Its molecular architecture dictates its reactivity and the stereochemical outcomes of subsequent reactions. This guide provides a comprehensive, in-depth exploration of the analytical methodologies essential for the unambiguous structural elucidation of this compound. We will delve into the theoretical foundations and practical applications of key spectroscopic and crystallographic techniques. This document is designed to serve as a self-validating resource, grounding all protocols and mechanistic claims in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction: The Chemical and Pharmaceutical Importance of 5-(2-fluorophenyl)furan-2-carbonyl chloride

5-(2-fluorophenyl)furan-2-carbonyl chloride is a substituted furan derivative of significant interest in medicinal chemistry and materials science.[1] The molecule's utility stems from its distinct structural features: a furan ring, a 2-fluorophenyl substituent, and a highly reactive carbonyl chloride group. The strategic placement of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability—key considerations in drug design.[2] The furan core is a prevalent scaffold in numerous biologically active compounds, while the carbonyl chloride provides a versatile handle for a wide array of nucleophilic substitution reactions, enabling the synthesis of diverse amides, esters, and other derivatives.[3][4]

A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is critical for:

-

Predicting Reaction Outcomes: The steric and electronic influence of the 2-fluorophenyl group governs the reactivity of the carbonyl chloride.[5]

-

Controlling Solid-State Properties: For crystalline materials, the molecular packing arrangement influences crucial parameters like solubility, dissolution rate, and stability.

-

Informing Drug Design: In the realm of drug development, an accurate conformational analysis is indispensable for computational modeling and designing molecules that exhibit high-affinity binding to biological targets.

This guide will equip researchers with the necessary tools to confidently characterize this important synthetic intermediate.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques provide a detailed picture of the molecular connectivity and the electronic environment of the atoms within 5-(2-fluorophenyl)furan-2-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[6]

-

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is sensitive to the local electronic structure, while coupling constants (J) reveal through-bond connectivity to neighboring protons.

-

Anticipated Spectrum:

-

Furan Protons: The two protons on the furan ring will likely appear as doublets due to mutual coupling. Their chemical shifts are expected in the aromatic region, shifted downfield by the electron-withdrawing effects of the adjacent carbonyl chloride and fluorophenyl groups.

-

Fluorophenyl Protons: The four protons on the fluorophenyl ring will display a more complex splitting pattern arising from both proton-proton and proton-fluorine couplings.

-

-

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative proton counts for each resonance.

-

Analyze the chemical shifts and coupling patterns to assign each signal to its corresponding proton in the molecule.

-

-

Principle: ¹³C NMR provides a detailed map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its bonding environment.

-

Anticipated Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the 160-180 ppm range.[7]

-

Furan Carbons: The four carbons of the furan ring will exhibit distinct chemical shifts. The carbons directly attached to the carbonyl group and the fluorophenyl ring will be significantly deshielded.

-

Fluorophenyl Carbons: The six carbons of the fluorophenyl ring will produce distinct signals. The carbon atom directly bonded to fluorine will show a characteristic large one-bond C-F coupling constant.

-

-

Experimental Protocol:

-

The same sample prepared for ¹H NMR can be used, although a higher concentration may be beneficial.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Employ advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

-

-

Principle: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom(s) in a molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular environment.[8][9]

-

Anticipated Spectrum: A single resonance is expected for the fluorine atom on the phenyl ring. This signal will likely appear as a multiplet due to coupling with the ortho-protons on the phenyl ring. The chemical shift will be characteristic of an aryl fluoride.[2][10]

-

Experimental Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and insights into its fragmentation patterns.[6]

-

Anticipated Data:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 5-(2-fluorophenyl)furan-2-carbonyl chloride (C₁₁H₆ClFO₂) will be observed.[1] The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.[7]

-

Fragmentation Pattern: Common fragmentation pathways are expected to include the loss of the chlorine atom, the carbonyl group (as CO), and cleavage of the furan or phenyl rings.[11][12]

-

-

Experimental Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or following separation by gas chromatography (GC-MS).[13]

-

Ionize the sample using a high-energy electron beam.

-

Separate the resulting ions based on their m/z ratio using a mass analyzer.

-

Detect the ions to generate a mass spectrum.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.[14]

-

Anticipated Spectrum:

-

C=O Stretch: A strong, sharp absorption band characteristic of an acyl chloride carbonyl group is expected in the range of 1775-1815 cm⁻¹.[14][15] This is a key diagnostic peak.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region will confirm the presence of the C-F bond.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region will correspond to the furan and phenyl rings.[16]

-

C-O-C Stretch: An absorption corresponding to the furan ether linkage will also be present.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Record the IR spectrum. This method requires minimal sample preparation.

-

Integrated Structural Elucidation Workflow

A robust structural analysis relies on the synergistic integration of data from multiple analytical techniques.

Caption: Integrated workflow for the structural analysis of 5-(2-fluorophenyl)furan-2-carbonyl chloride.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value/Observation | Significance |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm | Confirms aromatic and furan protons.[7] |

| Coupling Constants (J) | J(H-H), J(H-F) | Elucidates proton connectivity. | |

| ¹³C NMR | Chemical Shift (δ) | ~110-180 ppm | Confirms the carbon skeleton.[7] |

| C-F Coupling | Large ¹J(C-F) | Confirms the position of the fluorine atom. | |

| ¹⁹F NMR | Chemical Shift (δ) | Characteristic for aryl fluoride | Confirms the presence and electronic environment of fluorine. |

| Mass Spec. | Molecular Ion (M⁺) | m/z 224.0040353 | Confirms molecular weight.[1] |

| Isotope Pattern | M+2 peak (~33% of M⁺) | Confirms the presence of one chlorine atom.[7] | |

| IR Spec. | C=O Stretch | ~1775-1815 cm⁻¹ | Confirms the acyl chloride functional group.[14][15] |

| C-F Stretch | ~1100-1300 cm⁻¹ | Confirms the C-F bond. |

Safety Considerations

Acyl chlorides are highly reactive and corrosive compounds.[17] They are sensitive to moisture and react with water to produce hydrochloric acid. 5-(2-fluorophenyl)furan-2-carbonyl chloride should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The structural analysis of 5-(2-fluorophenyl)furan-2-carbonyl chloride is a comprehensive process that necessitates the integration of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule's connectivity in solution, while mass spectrometry confirms its molecular weight and elemental composition. Infrared spectroscopy offers a rapid and reliable method for the identification of key functional groups. By adhering to the integrated workflow and protocols detailed in this guide, researchers can achieve an accurate and confident characterization of this important chemical intermediate, thereby facilitating its successful application in the development of novel pharmaceuticals and functional materials.

Sources

- 1. 5-(2-fluorophenyl)furan-2-carbonyl Chloride | C11H6ClFO2 | CID 3530559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aqa.org.uk [aqa.org.uk]

- 4. studymind.co.uk [studymind.co.uk]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 5-(2-fluorophenyl)furan-2-carbonyl chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)furan-2-carbonyl chloride, a key building block in contemporary medicinal chemistry. The document delves into the historical context of its development, offers detailed, field-proven synthetic protocols for its preparation from commercially available precursors, and explores its critical role in the synthesis of advanced therapeutic agents, with a particular focus on its application in the development of Tankyrase inhibitors for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Emergence of a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorinated phenyl group at the 5-position of the furan ring, as seen in 5-(2-fluorophenyl)furan-2-carbonyl chloride, offers medicinal chemists a powerful tool to enhance metabolic stability and binding affinity of drug candidates.[3]

5-(2-fluorophenyl)furan-2-carbonyl chloride (CAS Number: 585566-00-3) has emerged as a crucial intermediate, particularly in the synthesis of targeted cancer therapies.[4][5] Its reactive acyl chloride functionality provides a direct handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the facile construction of complex molecular architectures. This guide will illuminate the path from its conceptualization to its practical application in the laboratory.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of 5-(2-fluorophenyl)furan-2-carbonyl chloride is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated furan derivatives in pharmaceutical research and development. The earliest comprehensive documentation of its synthesis and utility appears within the patent literature, specifically in the context of developing novel therapeutic agents.

A key patent, WO2004037817A1, filed in 2003, describes the synthesis of a series of furan derivatives as inhibitors of Tankyrase (TNKS), enzymes implicated in the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[4][6][7] Within this patent, the synthesis of amide derivatives using 5-(2-fluorophenyl)furan-2-carbonyl chloride as a key reactant is detailed, suggesting its importance as a building block from the early stages of this research. This places the documented utility of this compound firmly in the early 21st century, driven by the pursuit of novel oncology therapeutics.

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride is a two-step process commencing with the preparation of its precursor, 5-(2-fluorophenyl)furan-2-carboxylic acid. The subsequent conversion to the final acyl chloride is a standard yet critical transformation. The protocols provided below are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Synthesis of 5-(2-fluorophenyl)furan-2-carboxylic acid via Suzuki-Miyaura Coupling

The construction of the biaryl linkage between the furan and phenyl rings is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[8][9]

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water are added (2-fluorophenyl)boronic acid (1.2 eq) and sodium carbonate (2.5 eq).

-

Catalyst Addition: The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. Subsequently, tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is added.

-

Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Ester Hydrolysis: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified to pH 2-3 with 2M HCl. The resulting precipitate is collected by filtration, washed with water, and then subjected to hydrolysis without further purification. The crude ester is dissolved in a 2:1 mixture of methanol and water, and sodium hydroxide (3.0 eq) is added. The mixture is heated to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

-

Purification: After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove non-polar impurities. The aqueous layer is then acidified with 2M HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 5-(2-fluorophenyl)furan-2-carboxylic acid as a solid.

Causality of Experimental Choices:

-

Solvent System: The dioxane/water mixture is crucial for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

-

Base: Sodium carbonate is a mild and effective base for the Suzuki-Miyaura coupling, promoting the transmetalation step.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this type of cross-coupling reaction.

-

Inert Atmosphere: Degassing and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.

Conversion to 5-(2-fluorophenyl)furan-2-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][12][13][14] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).

Experimental Protocol:

-

Reaction Setup: A mixture of 5-(2-fluorophenyl)furan-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂ gases. A small amount of N,N-dimethylformamide (DMF) (catalytic) can be added to accelerate the reaction.

-

Reaction Execution: The mixture is heated at reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 5-(2-fluorophenyl)furan-2-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation or recrystallization.

Causality of Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent.

-

Catalytic DMF: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts more readily with the carboxylic acid.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the conversion.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 5-(2-fluorophenyl)furan-2-carbonyl chloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 585566-00-3 | [5] |

| Molecular Formula | C₁₁H₆ClFO₂ | [5] |

| Molecular Weight | 224.62 g/mol | [5] |

| Appearance | Solid | [7] |

| Purity | Typically >95% | [7] |

| Storage | Inert atmosphere, room temperature | [7] |

Applications in Drug Discovery: The Case of Tankyrase Inhibitors

The primary application of 5-(2-fluorophenyl)furan-2-carbonyl chloride in the public domain is as a key building block for the synthesis of Tankyrase (TNKS) inhibitors.[4][15] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[6] Aberrant activation of this pathway is a hallmark of many cancers, making Tankyrase an attractive therapeutic target.[4][7]

Inhibitors of Tankyrase, such as those derived from 5-(2-fluorophenyl)furan-2-carbonyl chloride, function by stabilizing the Axin protein complex, which leads to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[6][7] This mechanism of action has shown promise in preclinical models of various cancers.

The synthesis of these inhibitors typically involves the reaction of 5-(2-fluorophenyl)furan-2-carbonyl chloride with an appropriate amine, forming a stable amide bond and introducing the furan scaffold into the final molecule. The 2-fluorophenyl moiety is often crucial for achieving high potency and selectivity.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to 5-(2-fluorophenyl)furan-2-carbonyl chloride.

Application in Tankyrase Inhibitor Synthesis

Caption: Role in the synthesis and mechanism of action of Tankyrase inhibitors.

Conclusion

5-(2-fluorophenyl)furan-2-carbonyl chloride stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its synthesis, rooted in robust and scalable chemical transformations, provides a reliable source of this valuable intermediate. Its application in the development of targeted therapeutics, particularly in the challenging field of oncology, underscores its significance. This guide has provided a comprehensive, technically grounded overview to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of the next generation of innovative medicines.

References

-

Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (n.d.). PMC. [Link]

-

5-(2-fluorophenyl)furan-2-carbonyl Chloride | C11H6ClFO2 | CID 3530559. (n.d.). PubChem. [Link]

-

What are TNKS2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

-

Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degrad. (2016, March 1). Semantic Scholar. [Link]

-

A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. (n.d.). PMC. [Link]

-

Procedure. (n.d.). Organic Syntheses. [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2025, August 6). ResearchGate. [Link]

-

separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. (n.d.). Organic Syntheses Procedure. [Link]

-

Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). [Link]

-

5-(2-Fluorophenyl)furan-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

- WO2017121724A8 - Apparatus and process for the automated chemical synthesis of compounds. (n.d.).

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022, July 8). PMC. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025, August 9). ResearchGate. [Link]

- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.).

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Medicinal Chemistry. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). arkat usa. [Link]

- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.).

-

(PDF) Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis. (2025, November 20). ResearchGate. [Link]

-

Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. (2025, August 9). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-(2-Fluorophenyl)furan-2-carboxylic acid [myskinrecipes.com]

- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Amides Using 5-(2-fluorophenyl)furan-2-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals and functional polymers.[1][2] This application note provides a detailed guide for leveraging 5-(2-fluorophenyl)furan-2-carbonyl chloride, a highly reactive and versatile building block, for the efficient synthesis of diverse amide libraries. We delve into the underlying chemical principles, present validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting. This document is designed to empower researchers to confidently incorporate this valuable reagent into their synthetic workflows, accelerating the discovery and development of novel chemical entities.

Introduction: The Strategic Advantage of 5-(2-fluorophenyl)furan-2-carbonyl chloride

The synthesis of amides via the acylation of amines with acyl chlorides, a transformation often referred to as the Schotten-Baumann reaction, is a fundamental and robust method in organic synthesis.[3][4] Acyl chlorides are among the most activated forms of carboxylic acids, enabling rapid and high-yielding reactions under mild conditions.[1][]

5-(2-fluorophenyl)furan-2-carbonyl chloride distinguishes itself as a particularly valuable reagent due to its unique structural features:

-

Highly Activated Carbonyl Group: As an acyl chloride, the carbonyl carbon is inherently electrophilic and primed for nucleophilic attack.

-

Furan Scaffold: The furan ring introduces conformational rigidity and specific electronic properties, serving as a versatile scaffold in drug design.

-

2-Fluorophenyl Substituent: The strategic placement of a fluorine atom on the phenyl ring significantly impacts the molecule's reactivity and physicochemical properties. Fluorine's strong electron-withdrawing nature further enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards amines.[6][7][8] This modification is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[6][8]

This guide will provide the necessary protocols and theoretical background to effectively utilize this reagent.

Chemical Principles and Mechanism

Reagent Profile

A summary of the key properties of the title reagent is presented below.

| Property | Value |

| IUPAC Name | 5-(2-fluorophenyl)furan-2-carbonyl chloride[9] |

| CAS Number | 585566-00-3[10] |

| Molecular Formula | C₁₁H₆ClFO₂[9][11] |

| Molecular Weight | 224.62 g/mol [9][10] |

| Appearance | Typically a solid or oil |

| Key Hazards | Corrosive, Moisture Sensitive, Lachrymator[12][13][14] |

The Nucleophilic Addition-Elimination Mechanism

The reaction between 5-(2-fluorophenyl)furan-2-carbonyl chloride and an amine proceeds through a classic nucleophilic addition-elimination pathway.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride.[1]

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), removes the proton from the nitrogen to yield the final, neutral amide product and the hydrochloride salt of the base.[1][4] This step is critical to neutralize the HCl byproduct and drive the reaction to completion.[1]

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Experimental Protocols

Safety First: 5-(2-fluorophenyl)furan-2-carbonyl chloride is a corrosive and moisture-sensitive acyl chloride.[12][13][14] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.[12]

General Protocol for Amide Synthesis

This protocol provides a robust starting point for the synthesis of a wide range of amides using primary or secondary amines.

Materials & Equipment:

-

5-(2-fluorophenyl)furan-2-carbonyl chloride (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.1 equiv)

-

Tertiary base (e.g., TEA or DIEA, 1.2-1.5 equiv)[1]

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[3]

-

Round-bottom flask with magnetic stir bar

-

Inert gas supply (N₂ or Ar)

-

Syringes and needles

-

Ice-water bath

-

Standard glassware for workup (separatory funnel, flasks)

-

Drying agent (anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv) and dissolve it in anhydrous DCM (to a typical concentration of 0.1-0.5 M).

-

Base Addition: Add the tertiary base (e.g., TEA, 1.2 equiv) to the amine solution and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic nature of the acylation.[]

-

Acyl Chloride Addition: Slowly add a solution of 5-(2-fluorophenyl)furan-2-carbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM dropwise to the cooled, stirred amine solution over 10-15 minutes. A precipitate, the hydrochloride salt of the base, may form.[1]

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting amine is consumed, carefully quench the reaction by adding deionized water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. If DCM was used, dilute with additional DCM. Wash the organic layer sequentially with:

-

1 M HCl (to remove excess amine and base)

-

Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

-

Brine (saturated aqueous NaCl solution) to aid phase separation.[1]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.[1]

Caption: General experimental workflow for amide synthesis.

Example Protocol: Synthesis of N-benzyl-5-(2-fluorophenyl)furan-2-carboxamide

This specific example illustrates the application of the general protocol.

Reaction Scheme: (Illustrative placeholder for a chemical structure drawing)

Reactant Data Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| Benzylamine | 107.15 | 1.0 | 5.0 | 536 mg (0.54 mL) |

| Triethylamine (TEA) | 101.19 | 1.2 | 6.0 | 607 mg (0.84 mL) |

| 5-(2-fluorophenyl)furan-2-carbonyl chloride | 224.62 | 1.0 | 5.0 | 1.12 g |

| Anhydrous DCM | - | - | - | 50 mL |

Procedure: Following the general protocol, benzylamine (536 mg, 5.0 mmol) and triethylamine (607 mg, 6.0 mmol) are dissolved in anhydrous DCM (50 mL) and cooled to 0 °C. A solution of 5-(2-fluorophenyl)furan-2-carbonyl chloride (1.12 g, 5.0 mmol) in anhydrous DCM (10 mL) is added dropwise. The reaction is stirred overnight while warming to room temperature. After a standard aqueous workup, the crude product is purified via silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Expected Results:

-

Yield: 85-95%

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the furan, phenyl, benzyl protons, and a broad singlet for the N-H proton.

Troubleshooting & Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Hydrolysis of acyl chloride: Reagent degraded by moisture. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use freshly opened or properly stored anhydrous solvents. |

| Poorly reactive amine: Sterically hindered or electron-deficient amine. | Increase reaction temperature after initial addition. Add a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equiv).[] Consider a stronger, non-nucleophilic base like proton sponge. | |

| Multiple Products | Di-acylation of primary amine: If the amine has other nucleophilic sites. | Use a slight excess of the amine (1.1-1.2 equiv) to favor mono-acylation. |

| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. Ensure the aqueous workup was thorough to remove all base and salts. |

| Product is an oil. | Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes) or by dissolving in a minimal amount of hot solvent and cooling slowly. |

Conclusion

5-(2-fluorophenyl)furan-2-carbonyl chloride is an exceptionally useful and highly reactive building block for the synthesis of novel amides. Its enhanced electrophilicity, driven by both the acyl chloride functionality and the 2-fluorophenyl substituent, allows for efficient coupling with a broad range of amines under mild conditions. By following the robust protocols outlined in this guide and understanding the underlying chemical principles, researchers can effectively harness this reagent to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Lanigan, R. M., et al. (2013). An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Fisher Scientific. Amide Synthesis - Reference Reaction Protocols. Available at: [Link]

-

Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Clark, J. The Preparation of Amides. Chemguide. Available at: [Link]

-

Wikipedia. 2-Furoyl chloride. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3530559, 5-(2-fluorophenyl)furan-2-carbonyl Chloride. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68242, 2-Furancarbonyl chloride. Available at: [Link]

-

Loba Chemie. 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChemLite. 5-(2-fluorophenyl)furan-2-carbonyl chloride (C11H6ClFO2). Available at: [Link]

-

Stuzhin, P. A. (2012). Theoretical AM1 study of acidity of porphyrins, azaporphyrins and porphyrazines. ResearchGate. Available at: [Link]

-

Sunway Pharm Ltd. 5-(2-Fluorophenyl)furan-2-carbonyl chloride. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

-

Wang, X., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available at: [Link]

-

Senczyna, K., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

-

Zupan, M., et al. (1995). Role of the Reagent Structure on the Transformations of Hydroxy Substituted Organic Molecules with the N-Fluoro Class of Fluorinating Reagents. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Ley, S. V. Research Group. Fluorination Reactions. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Amide Synthesis [fishersci.it]

- 4. Amide Synthesis [fishersci.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 9. 5-(2-fluorophenyl)furan-2-carbonyl Chloride | C11H6ClFO2 | CID 3530559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. PubChemLite - 5-(2-fluorophenyl)furan-2-carbonyl chloride (C11H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 12. fishersci.com [fishersci.com]

- 13. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Role of 5-(2-fluorophenyl)furan-2-carbonyl Chloride in Modern Drug Discovery: Applications and Protocols

Introduction: The Furan Scaffold and the Significance of a Fluorinated Intermediate

In the landscape of medicinal chemistry, the furan ring represents a privileged scaffold, integral to a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a versatile building block in drug design.[1] This guide focuses on a particularly valuable intermediate, 5-(2-fluorophenyl)furan-2-carbonyl chloride , and its strategic application in the synthesis of novel therapeutic agents. The incorporation of a 2-fluorophenyl moiety at the 5-position of the furan ring is a deliberate design element intended to enhance metabolic stability and modulate binding affinity to biological targets.[3] This highly reactive acyl chloride serves as a pivotal precursor for the construction of diverse compound libraries, particularly furan-2-carboxamides, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This document provides a comprehensive overview of the synthesis, handling, and application of 5-(2-fluorophenyl)furan-2-carbonyl chloride, complete with detailed experimental protocols and an exploration of the structure-activity relationships (SAR) of its derivatives.

Chemical Properties and Reactivity

5-(2-fluorophenyl)furan-2-carbonyl chloride is a reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. The reactivity of the carbonyl chloride is central to its utility as a building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClFO₂ | |

| Molecular Weight | 224.62 g/mol | |

| Appearance | (Predicted) Solid | - |

| Reactivity | Highly reactive with nucleophiles (e.g., amines, alcohols, water) | General chemical knowledge |

Safety Precautions: 5-(2-fluorophenyl)furan-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride: A Detailed Protocol

The synthesis of the title compound is typically achieved through the activation of its corresponding carboxylic acid, 5-(2-fluorophenyl)furan-2-carboxylic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are common and effective reagents for this transformation. The following protocol details the synthesis using thionyl chloride, a widely accessible and cost-effective choice.

Protocol 1: Synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride

Objective: To synthesize 5-(2-fluorophenyl)furan-2-carbonyl chloride from 5-(2-fluorophenyl)furan-2-carboxylic acid.

Materials:

-

5-(2-fluorophenyl)furan-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 5-(2-fluorophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of carboxylic acid).

-

Addition of Reagents: To the stirred suspension, add thionyl chloride (2.0 eq) dropwise at room temperature. Following the addition of thionyl chloride, add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-(2-fluorophenyl)furan-2-carbonyl chloride is typically a solid or oil and is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a drying tube is critical to prevent the hydrolysis of the highly reactive thionyl chloride and the product acyl chloride back to the carboxylic acid.

-

Excess Thionyl Chloride: A stoichiometric excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Catalytic DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then facilitates the conversion of the carboxylic acid to the acyl chloride.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Figure 1: Synthesis of 5-(2-fluorophenyl)furan-2-carbonyl chloride.

Application in the Synthesis of Bioactive Furan-2-Carboxamides

The primary application of 5-(2-fluorophenyl)furan-2-carbonyl chloride in drug discovery is as a precursor for the synthesis of furan-2-carboxamides. The amide bond is a cornerstone of medicinal chemistry, and its formation via the reaction of an acyl chloride with an amine is a robust and high-yielding transformation.

Protocol 2: General Synthesis of N-Aryl-5-(2-fluorophenyl)furan-2-carboxamides

Objective: To synthesize a representative N-aryl-5-(2-fluorophenyl)furan-2-carboxamide via amide coupling. This protocol uses 4-aminoaniline (p-phenylenediamine) as the amine to create a scaffold that can be further functionalized.

Materials:

-

5-(2-fluorophenyl)furan-2-carbonyl chloride (crude from Protocol 1)

-

4-Aminoaniline (p-phenylenediamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 5-(2-fluorophenyl)furan-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water, and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-aminophenyl)-5-(2-fluorophenyl)furan-2-carboxamide.

Causality Behind Experimental Choices:

-

Base (Triethylamine/Pyridine): The reaction of the acyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. The added base neutralizes the HCl, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Low Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

-

Aqueous Work-up: The washing steps with NaHCO₃, water, and brine are essential to remove any unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.

-

Chromatography: Silica gel chromatography is a standard and effective method for purifying the final amide product to a high degree of purity.

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Amide Derivative \underset { \substack { \text { and } \\ \text { allonge.. [askfilo.com]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 5. ijabbr.com [ijabbr.com]

- 6. mdpi.com [mdpi.com]

The Versatile Role of 5-(2-fluorophenyl)furan-2-carbonyl chloride in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking New Avenues in Drug Discovery with a Fluorinated Furan Scaffold